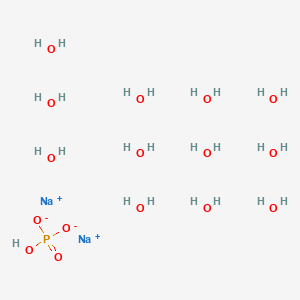

Disodium phosphate dodecahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Disodium phosphate dodecahydrate, with the chemical formula Na₂HPO₄·12H₂O, is a hydrate form of disodium phosphate. It is characterized by its crystalline structure and high solubility in water. The compound appears as a white, odorless, and efflorescent solid, which means it tends to lose water of crystallization when exposed to air . This compound is widely used in various industries due to its versatile properties, including food processing, water treatment, pharmaceuticals, and more .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Disodium phosphate dodecahydrate can be synthesized by neutralizing phosphoric acid with sodium hydroxide. The reaction is as follows: [ \text{H}_3\text{PO}_4 + 2\text{NaOH} \rightarrow \text{Na}_2\text{HPO}_4 + 2\text{H}_2\text{O} ] Industrial production involves a two-step process. First, dicalcium phosphate is treated with sodium bisulfate, precipitating calcium sulfate: [ \text{CaHPO}_4 + \text{NaHSO}_4 \rightarrow \text{NaH}_2\text{PO}_4 + \text{CaSO}_4 ] In the second step, the resulting monosodium phosphate solution is partially neutralized with sodium hydroxide: [ \text{NaH}_2\text{PO}_4 + \text{NaOH} \rightarrow \text{Na}_2\text{HPO}_4 + \text{H}_2\text{O} ] The solution is then cooled to precipitate this compound crystals .

Analyse Des Réactions Chimiques

Types of Reactions: Disodium phosphate dodecahydrate undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form monosodium phosphate.

Hydrolysis: In aqueous solutions, it can hydrolyze to form sodium ions and phosphate ions.

Buffering: Acts as a buffering agent in solutions to maintain pH levels.

Common Reagents and Conditions:

Acids: Reacts with hydrochloric acid to form monosodium phosphate.

Bases: Reacts with sodium hydroxide to form trisodium phosphate.

Major Products:

Monosodium Phosphate: Formed by partial neutralization with acids.

Trisodium Phosphate: Formed by further neutralization with bases

Applications De Recherche Scientifique

Disodium phosphate dodecahydrate has a wide range of applications in scientific research:

Chemistry: Used as a buffering agent in various chemical reactions and analytical procedures.

Medicine: Acts as a buffering agent in pharmaceutical formulations to maintain pH levels.

Industry: Employed in water treatment processes to remove calcium and magnesium ions, thus softening the water.

Mécanisme D'action

Disodium phosphate dodecahydrate exerts its effects primarily through its ability to act as a buffering agent. It helps maintain stable pH levels in solutions by neutralizing acids and bases. This property is crucial in various applications, including pharmaceuticals and biological research. The compound’s molecular targets include hydrogen ions (H⁺) and hydroxide ions (OH⁻), which it neutralizes to maintain pH balance .

Comparaison Avec Des Composés Similaires

Disodium phosphate dodecahydrate can be compared with other sodium phosphates, such as:

Monosodium Phosphate (NaH₂PO₄): Used as a buffering agent but has different pH buffering ranges.

Trisodium Phosphate (Na₃PO₄): More alkaline and used in different industrial applications.

Dipotassium Phosphate (K₂HPO₄): Similar buffering properties but contains potassium instead of sodium

This compound is unique due to its high water content (12 molecules of water), which influences its solubility and thermal properties, making it suitable for specific applications where other sodium phosphates may not be as effective .

Activité Biologique

Disodium phosphate dodecahydrate (Na₂HPO₄·12H₂O) is an inorganic compound widely recognized for its buffering properties and biological significance. This article delves into its biological activity, applications, and relevant research findings.

This compound is a colorless or white crystalline solid with a molar mass of approximately 358.14 g/mol and a density of about 1.52 g/cm³ at 20 °C. It has a moderately basic pH range of 8.0 to 11.0 in aqueous solutions, making it effective for maintaining pH stability in various biological systems .

Biological Functions

This compound plays several critical roles in biological systems:

- Buffering Agent : It is primarily used as a buffer in biological research, helping to maintain stable pH levels crucial for enzymatic activities and metabolic processes.

- Phosphate Source : The compound serves as a source of phosphate ions, which are vital for energy transfer (as part of ATP), cellular signaling, and structural roles in nucleic acids .

- Laxative : In therapeutic contexts, it is utilized as a saline laxative to treat constipation and prepare patients for medical procedures such as colonoscopies .

Applications in Medicine

This compound is included in various pharmaceutical formulations. For instance, it is part of the composition of Roctavian (valoctocogene roxaparvovec), a gene therapy for severe hemophilia A, where it helps stabilize the active ingredients and maintain the formulation's pH .

Case Studies and Experimental Data

- Buffering Capacity : A study demonstrated that this compound effectively maintains pH stability in biological assays, crucial for experiments sensitive to pH fluctuations.

- Heat Storage Performance : Research indicated that disodium hydrogen phosphate dodecahydrate can be utilized in phase change materials due to its heat storage capabilities, showing potential applications in thermal management systems .

- Toxicological Profile : Toxicological assessments reveal that this compound exhibits low toxicity, with an LD50 greater than 2000 mg/kg in rat models, indicating it is not classified as harmful under acute exposure scenarios .

Comparative Analysis with Other Sodium Phosphates

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Disodium Phosphate Monohydrate | Na₂HPO₄·H₂O | Contains one molecule of water; less soluble than dodecahydrate |

| Trisodium Phosphate | Na₃PO₄ | More basic; used primarily as a cleaning agent |

| Monosodium Phosphate | NaH₂PO₄ | More acidic; used in food processing |

| Tetrasodium Pyrophosphate | Na₄P₂O₇ | Derived from heating disodium phosphate; used as a food additive |

This compound's unique hydration state enhances its solubility and reactivity compared to other sodium phosphates, making it particularly valuable in both industrial applications and biological systems where precise pH control is essential .

Propriétés

Numéro CAS |

10039-32-4 |

|---|---|

Formule moléculaire |

H5NaO5P |

Poids moléculaire |

139.00 g/mol |

Nom IUPAC |

disodium;hydrogen phosphate;dodecahydrate |

InChI |

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

Clé InChI |

AXCRQNJHVGYJII-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+] |

SMILES canonique |

O.OP(=O)(O)O.[Na] |

Key on ui other cas no. |

10039-32-4 |

Pictogrammes |

Irritant |

Numéros CAS associés |

60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |

Synonymes |

dibasic sodium phosphate, anhydrous disodium acid phosphate disodium hydrogen phosphate disodium hydrogen phosphate anhydrous monosodium dihydrogen phosphate neutral sodium hydrogen phosphate phosphoric acid, disodium salt phosphoric acid, disodium salt, 32P-labeled phosphoric acid, disodium salt, anhydrous phosphoric acid, disodium salt, dodecahydrate phosphoric acid, disodium salt, heptahydrate phosphoric acid, monosodium salt phosphoric acid, monosodium salt, anhydrous phosphoric acid, sodium (2:3) salt phosphoric acid, sodium salt phosphoric acid, trisodium salt phosphoric acid, trisodium salt , 32P-labeled phosphoric acid, trisodium salt , dodecahydrate sodium biphosphate sodium dihydrogen orthophosphate sodium dihydrogen phosphate sodium hydrophosphate sodium phosphate sodium phosphate monobasic anhydrous sodium phosphate, dibasic sodium phosphate, dibasic (anhydrous) sodium phosphate, disodium salt sodium phosphate, monobasic sodium phosphate, monobasic anhydrous sodium phosphate, tribasic sodium phosphate, tribasic, dodecahydrate trisodium phosphate trisodium phosphate dodecahydrate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.